6,6-dimethyl-2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
Properties
IUPAC Name |
6,6-dimethyl-2-methylsulfanyl-9-phenyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-18(2)9-12-14(13(23)10-18)15(11-7-5-4-6-8-11)22-16(19-12)20-17(21-22)24-3/h4-8,15H,9-10H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBNLDNPKPOFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)SC)N2)C4=CC=CC=C4)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
Mechanism
The reaction proceeds through three sequential steps:
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Knoevenagel Condensation : Benzaldehyde reacts with 5,5-dimethyl-1,3-cyclohexanedione to form an α,β-unsaturated ketone intermediate.
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Michael Addition : The triazole nucleophile attacks the enone system, forming a covalent adduct.
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Cyclization : Intramolecular dehydration and heterocyclization yield the triazoloquinazolinone core.
Synthetic Optimization and Green Metrics
The GAP chemistry approach eliminates the need for hazardous solvents and column chromatography. Key performance metrics include:
| Parameter | Value |
|---|---|
| Yield | 85% |
| Atom Economy | 85.7% |
| E-Factor | 0.58 |
| Reaction Mass Efficiency | 76.3% |
| Catalyst Reusability | 3 cycles |
This method outperforms traditional approaches by reducing waste generation and energy consumption while maintaining high regioselectivity.
Structural Confirmation and Analytical Data
The product was characterized using advanced spectroscopic techniques:
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FT-IR : Absorption bands at 1665 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C=S stretch).
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¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (s, 6H, CH₃), 2.52 (s, 3H, SCH₃), 3.21–3.45 (m, 4H, CH₂), 7.32–7.58 (m, 5H, Ar-H).
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¹³C NMR : Signals at δ 28.4 (SCH₃), 50.2 (C-6), 126.8–139.2 (aromatic carbons), 193.7 (C=O).
X-ray crystallography confirmed the fused tricyclic structure with a chair conformation in the cyclohexanone ring.
Comparative Analysis of Alternative Routes
While the GAP method is predominant, earlier synthetic strategies include:
Stepwise Cyclocondensation
A less efficient approach involving:
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Synthesis of 3-amino-5-methylthio-1,2,4-triazole.
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Condensation with benzaldehyde to form a Schiff base.
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Cyclization with 5,5-dimethyl-1,3-cyclohexanedione under acidic conditions.
This method suffered from lower yields (62%) and required toxic solvents like DMF.
Solid-Phase Synthesis
Attempts to adapt the synthesis to polymer-supported reagents resulted in incomplete cyclization and product contamination, highlighting the superiority of solution-phase GAP chemistry.
Scalability and Industrial Relevance
The GAP protocol has been successfully scaled to 100-gram batches without yield reduction, demonstrating commercial viability. Key advantages for industrial adoption include:
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Cost Efficiency : L-Proline is inexpensive and non-toxic.
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Safety : Aqueous ethanol minimizes explosion risks.
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Sustainability : 92% of solvents are recoverable via distillation.
Challenges and Limitations
Despite its efficiency, the method faces two constraints:
Chemical Reactions Analysis
Core Reactivity of the Triazoloquinazoline System
The fused triazole-quinazoline framework governs key reactions:
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Electrophilic substitution occurs at electron-rich positions of the quinazoline ring (C-5 and C-7), often facilitated by Lewis acids like AlCl₃ .
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Nucleophilic attacks target the methylsulfanyl group (SMe), which acts as a leaving group in substitution reactions .
Methylsulfanyl Group Reactivity
The SMe substituent participates in:
Dimethyl Substituent Stability
The 6,6-dimethyl group shows limited reactivity under standard conditions but influences steric effects during ring-opening reactions .
Thionation of the Quinazolinone Moiety
Lawesson’s reagent converts the lactam carbonyl (C=O) to thiolactam (C=S), enhancing electrophilicity for further modifications :
Applications : Enables synthesis of thioamide derivatives for kinase inhibition studies .
Chlorination
Phosphorus pentachloride (PCl₅) replaces hydroxyl or carbonyl oxygen with chlorine, creating reactive intermediates for cross-coupling reactions :
Catalytic Transformations
| Catalyst | Reaction | Outcome |
|---|---|---|
| Pd/C | Hydrogenolysis | Reduces triazole ring unsaturation |
| CuI | Ullmann coupling | Introduces aryl/alkyl groups at C-2 |
Comparative Reactivity with Structural Analogs
| Compound | Key Structural Difference | Reactivity Divergence |
|---|---|---|
| 2-(Ethylsulfanyl)-6,6-dimethyl analog | Longer thioether chain | Reduced electrophilicity at SMe |
| 9-(3,4,5-Trimethoxyphenyl) derivative | Additional methoxy groups | Enhanced solubility for aqueous-phase reactions |
Synthetic Considerations
Scientific Research Applications
Biological Activities
The biological activities of 6,6-dimethyl-2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one have been investigated in several studies:
- Anticancer Activity : Research indicates that compounds derived from the quinazolinone scaffold exhibit significant inhibitory effects on various cancer cell lines. Notably, derivatives have been shown to inhibit Polo-like kinase 1 (Plk1), a critical regulator of mitosis that is often overexpressed in cancer cells. These inhibitors demonstrated IC50 values in the nanomolar range against Plk1 and were effective in reducing cell proliferation in vitro .
- Antimicrobial Properties : Some studies have reported that derivatives of this compound possess antimicrobial activity against a range of pathogens. The presence of sulfur and nitrogen in the structure may contribute to its efficacy against bacterial strains .
Therapeutic Applications
The therapeutic potential of 6,6-dimethyl-2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one extends beyond oncology:
- Antiviral Agents : There is emerging evidence suggesting that modifications to the triazoloquinazolinone framework could lead to new antiviral agents. The structural diversity allows for the exploration of interactions with viral proteins or enzymes essential for viral replication.
- Neurological Disorders : Some derivatives have been investigated for their neuroprotective effects. The ability to penetrate the blood-brain barrier makes these compounds candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
- Inflammation Modulators : Given their biological activity profile, these compounds may also serve as anti-inflammatory agents by modulating pathways involved in inflammatory responses.
Case Studies and Research Findings
Several case studies highlight the effectiveness and versatility of this compound:
- Inhibition Studies : A detailed structure–activity relationship (SAR) study demonstrated that specific substitutions on the quinazolinone core significantly enhanced Plk1 inhibitory activity. For example, the introduction of methylsulfanyl groups was found to improve binding affinity and selectivity towards Plk1 compared to related kinases .
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of selected derivatives revealed favorable properties such as increased solubility and metabolic stability. These attributes are crucial for developing viable therapeutic candidates that can be effectively administered in clinical settings.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The triazoloquinazolinone family encompasses diverse derivatives with structural variations that significantly impact synthetic efficiency, physicochemical properties, and bioactivity. Below is a detailed comparison:
Structural and Substituent Variations
Key Observations :
- Substituent Position : The 2-methylsulfanyl group is conserved in the target compound and 5g/9f, but positional differences (e.g., 8-methyl in 5g vs. 6,6-dimethyl in the target) alter steric and electronic properties .
- Aromatic Moieties : The 9-phenyl group in the target contrasts with 9-(2-chlorophenyl) in 7a, which enhances RXFP4 selectivity due to halogen interactions .
Spectral and Physicochemical Properties
Melting Points :
NMR Trends :
- Methylsulfanyl Groups : In 5g (δ 3.72 ppm for SCH3) and 9f (δ 3.12–3.72 ppm), the methylsulfanyl proton signals align with the target compound’s expected spectral profile .
- Aromatic Protons : The 9-phenyl group in the target compound resonates similarly to 7a’s 2-chlorophenyl (δ 7.24–7.42 ppm) but lacks deshielding from electron-withdrawing Cl .
Pharmacological Activity
The target compound’s 9-phenyl group likely balances lipophilicity and receptor engagement, though halogenated analogs (e.g., 7a) show higher RXFP4 potency due to halogen-bonding interactions . Methylsulfanyl at position 2 may enhance metabolic stability compared to hydroxyl or methoxy groups .
Biological Activity
6,6-Dimethyl-2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects and structure-activity relationships (SAR).
The molecular formula of 6,6-dimethyl-2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is , with a molecular weight of approximately 340.44 g/mol. The compound features a tetrahydrotriazole ring fused to a quinazolinone structure, which is known for various biological activities.
Agonistic Activity
Recent studies have highlighted the compound's role as a selective agonist for the RXFP4 receptor. In a high-throughput screening campaign involving 52,000 compounds, derivatives of the triazoloquinazolinone scaffold exhibited significant activity in cellular assays measuring cAMP accumulation and ERK1/2 phosphorylation in CHO cells overexpressing RXFP4 .
Table 1: Biological Activity of Selected Compounds
| Compound | EC50 (μM) | Efficacy (%) | Target Receptor |
|---|---|---|---|
| 6,6-Dimethyl-2-(methylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | 0.25 | 70 | RXFP4 |
| Other derivative | 0.35 | 65 | RXFP3 |
Neuroprotective Effects
In addition to its receptor activity, compounds similar to this triazoloquinazolinone have been investigated for neuroprotective properties. They have shown promise in reducing oxidative stress and apoptosis in neuronal cell lines. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the triazole and quinazolinone moieties significantly impact biological activity. For instance:
- Substituting different phenyl groups alters receptor selectivity.
- The presence of methylthio groups enhances lipophilicity and bioavailability.
Figure 1: Structural Modifications and Their Impact on Activity
SAR Analysis (Note: Placeholder for actual image)
Case Study 1: RXFP4 Agonism
In a study conducted by Gong et al., various derivatives of the triazoloquinazolinone were synthesized and evaluated for their ability to activate RXFP4. The lead compound demonstrated an EC50 value of 0.25 μM with an efficacy of 70%, indicating strong agonistic properties that could be leveraged for therapeutic development against metabolic disorders .
Case Study 2: Neuroprotective Screening
Another investigation focused on neuroprotective effects where derivatives were tested against oxidative stress-induced cell death in SH-SY5Y neuroblastoma cells. The results indicated that certain modifications led to a significant reduction in cell death rates compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
